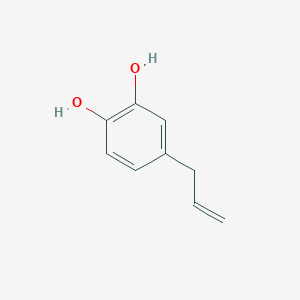

4-Allylpyrocatechol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hidroxichavicol puede ser sintetizado a través de varias rutas químicas. Un método común involucra la alilación del catecol (benceno-1,2-diol) con bromuro de alilo en presencia de una base como carbonato de potasio. La reacción típicamente ocurre en un solvente orgánico como acetona o dimetilsulfóxido a temperaturas elevadas .

Métodos de Producción Industrial: La producción industrial de hidroxichavicol a menudo involucra la extracción de fuentes naturales, particularmente las hojas de Piper betle. Las hojas se someten a extracción con solvente usando cloroformo o etanol, seguido de purificación mediante técnicas cromatográficas .

Tipos de Reacciones:

Oxidación: El hidroxichavicol experimenta reacciones de oxidación, formando quinonas y otros derivados oxidados.

Sustitución: El hidroxichavicol puede participar en reacciones de sustitución electrófila, particularmente en el anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Halogenos (cloro, bromo), ácido nítrico.

Principales Productos Formados:

Oxidación: Quinonas, hidroxiquinonas.

Reducción: Derivados dihidroxi.

Sustitución: Derivados halogenados y nitrados del hidroxichavicol.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

4-Allylpyrocatechol exhibits significant antimicrobial activity against various pathogens, particularly oral bacteria and fungi.

- Study Findings : Research has demonstrated that this compound can effectively inhibit the growth of oral pathogens such as Streptococcus mutans, Streptococcus intermedius, and Candida albicans. The minimum inhibitory concentration was determined to be 400 μg/mL, with the compound showing faster killing rates on certain pathogens compared to others. Scanning electron microscopy revealed that this compound disrupts bacterial cell membranes and inhibits fungal growth mechanisms such as budding .

Antioxidant Activity

The antioxidant properties of this compound have been extensively studied, showcasing its potential in combating oxidative stress.

- Mechanism of Action : It acts by enhancing the activity of key antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. Computational studies indicate that this compound binds effectively to these enzymes, suggesting its role as a natural antioxidant agent .

- In Vivo Studies : In experimental models involving thyrotoxicosis, treatment with this compound resulted in reduced levels of lipid peroxidation products and increased cellular antioxidants, indicating a protective effect against oxidative damage .

Anti-Inflammatory Effects

This compound has shown promise in reducing inflammation.

- Research Insights : In studies involving indomethacin-induced gastric ulcers in rats, administration of this compound significantly mitigated gastric damage by decreasing inflammatory markers and improving histological features of the gastric mucosa .

Potential Therapeutic Uses

The compound's pharmacological potential extends to various therapeutic applications.

- Thyroid Health : In models of induced thyrotoxicosis, this compound treatment normalized serum thyroid hormone levels and improved liver function parameters, suggesting its potential as a therapeutic agent for thyroid disorders .

- Anti-Malarial Activity : Preliminary studies have indicated that derivatives of this compound possess anti-malarial properties, demonstrating efficacy through both intraperitoneal and oral administration routes .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications:

- Gastric Ulcer Protection : A controlled study involved administering different doses of this compound to groups of rats subjected to indomethacin-induced gastric ulcers. The results indicated significant protection against ulcer formation compared to control groups .

- Oral Pathogen Inhibition : Another study focused on the antimicrobial effects of this compound on oral pathogens. The compound's ability to inhibit biofilm formation was particularly noteworthy, highlighting its potential application in dental health products aimed at preventing oral infections .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Effective against S. mutans, C. albicans |

| Antioxidant | Enhances enzyme activity | Reduces oxidative stress markers |

| Anti-inflammatory | Decreases inflammatory markers | Protects against gastric ulcers |

| Thyroid Health | Normalizes hormone levels | Beneficial in thyrotoxicosis models |

| Anti-malarial | Inhibits malaria parasites | Demonstrated efficacy in vivo |

Mecanismo De Acción

El hidroxichavicol ejerce sus efectos a través de varios mecanismos:

Antibacteriano y Antifúngico: El compuesto interrumpe la integridad de la membrana celular de bacterias y hongos, lo que lleva a la muerte celular.

Anticancerígeno: El hidroxichavicol induce la apoptosis en las células cancerosas modulando el potencial de la membrana mitocondrial y activando vías como la quinasa N-terminal de c-Jun y la quinasa de proteína activada por mitógeno.

Comparación Con Compuestos Similares

El hidroxichavicol es único debido a sus dos grupos hidroxilo y cadena alilo, que contribuyen a sus potentes actividades biológicas . Los compuestos similares incluyen:

Chavicol: Carece de los grupos hidroxilo, lo que resulta en una actividad biológica reducida.

Eugenol: Contiene un grupo metoxi en lugar de un grupo hidroxilo, lo que lleva a diferentes propiedades químicas y actividades biológicas.

Catecol: Carece de la cadena alilo, lo que afecta su reactividad y efectos biológicos.

El hidroxichavicol destaca por su combinación de características estructurales, lo que lo convierte en un compuesto versátil con diversas aplicaciones en varios campos .

Actividad Biológica

4-Allylpyrocatechol (APC), a phenolic compound primarily extracted from the leaves of Piper betle, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of APC, including its effects on thyroid function, antimicrobial activity, antioxidant and anti-inflammatory properties, and its potential therapeutic applications.

Thyroid Function Modulation

Recent studies have demonstrated that APC exhibits a protective role in thyroid dysfunction. In a study involving L-thyroxine (L-T4)-induced thyrotoxic rats, APC treatment resulted in several notable changes:

- Reduction in Thyroid Hormones : APC significantly decreased serum levels of T3 and T4, which are elevated in thyrotoxicosis, and normalized TSH levels .

- Liver Enzyme Activity : The administration of APC led to a decrease in serum alanine transaminase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) levels, indicating improved liver function .

- Antioxidant Activity : APC administration restored antioxidant enzyme activities (superoxide dismutase, catalase, glutathione peroxidase) that were depleted in thyrotoxic rats, highlighting its potential as an antioxidant agent .

Table 1: Effects of APC on Thyroid Hormones and Liver Enzymes

| Parameter | Control | L-T4 Induced | L-T4 + APC | L-T4 + PTU |

|---|---|---|---|---|

| Serum T3 (ng/dL) | 100 | 200 | 120 | 110 |

| Serum T4 (ng/dL) | 10 | 30 | 15 | 12 |

| Serum TSH (µIU/mL) | 2 | 0.5 | 2.5 | 2.0 |

| ALT (U/L) | 30 | 80 | 50 | 45 |

| AST (U/L) | 25 | 70 | 40 | 38 |

Antimicrobial Activity

APC has been shown to possess significant antimicrobial properties against various oral pathogens, including Streptococcus mutans, Streptococcus intermedius, and Candida albicans. The study conducted on these pathogens revealed:

- Bactericidal and Fungicidal Effects : APC demonstrated complete killing at a minimum concentration of 400 μg/mL against the tested pathogens. Notably, it exhibited faster killing rates against S. intermedius and C. albicans compared to S. mutans .

- Biofilm Inhibition : APC effectively inhibited biofilm formation of C. albicans, suggesting its potential use in preventing dental disorders caused by these organisms .

Table 2: Minimum Inhibitory Concentrations (MIC) of APC

| Pathogen | MIC (μg/mL) |

|---|---|

| Streptococcus mutans | 400 |

| Streptococcus intermedius | 300 |

| Candida albicans | 250 |

Antioxidant and Anti-inflammatory Properties

APC's antioxidant capabilities were further supported by studies showing its ability to reduce lipid peroxidation levels and enhance cellular antioxidant defenses. The compound has also been implicated in anti-inflammatory activities:

- Reduction of Inflammatory Cytokines : In thyrotoxic rats, treatment with APC significantly lowered serum levels of tumor necrosis factor-alpha (TNF-α), which is often elevated during inflammatory states .

- Molecular Docking Studies : Molecular docking studies have indicated that APC interacts with cyclooxygenase-1 (COX-1), suggesting a mechanism for its anti-inflammatory effects .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of APC:

- Thyroid Dysfunction : A case study involving thyrotoxic rats showed that APC not only normalized thyroid hormone levels but also improved histological features in the liver and thyroid gland .

- Dental Health : Clinical observations suggest that the incorporation of APC in oral care products could reduce the incidence of dental caries by inhibiting pathogenic biofilms .

Propiedades

Número CAS |

1126-61-0 |

|---|---|

Fórmula molecular |

C10H10O2 |

Peso molecular |

162.18 g/mol |

Nombre IUPAC |

5-prop-2-enyl-1,3-benzodioxole |

InChI |

InChI=1S/C10H10O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h2,4-6H,1,3,7H2 |

Clave InChI |

ZMQAAUBTXCXRIC-UHFFFAOYSA-N |

Impurezas |

In addition to safrole, oil of sassafras contains small amounts of eugenol, pinene, phellandrene, sesquiterpene and d-camphor. These are potential impurities in technical safrole. |

SMILES |

C=CCC1=CC(=C(C=C1)O)O |

SMILES canónico |

C=CCC1=CC2=C(C=C1)OCO2 |

Apariencia |

Oil |

Punto de ebullición |

450 to 453 °F at 760 mmHg (NTP, 1992) 235 °C 232–234 °C |

Color/Form |

Colorless or pale yellow oil Monoclinic crystals Colorless liquid, prisms, or crystals |

Densidad |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.100 g/cu cm at 20 °C 1.095-1.099 |

Punto de inflamación |

208 °F (NTP, 1992) 212 °F (100 °C) (Closed cup) |

melting_point |

52.2 °F (NTP, 1992) 11.2 °C |

Key on ui other cas no. |

1126-61-0 |

Descripción física |

Safrole appears as clear colorless or slightly yellow liquid with the odor of sassafras. Denser than water (density 1.09 g / cm3) and insoluble in water. Hence sinks in water. Obtained from oil of sassafras or oil of camphor. Colorless or slightly yellow liquid with an odor of sassafras; mp ~ 11 deg C; [Merck Index] Colorless or pale yellow liquid or solid; mp = 11.2 deg C; [HSDB] Clear yellow-green liquid; [MSDSonline] Liquid Colourless to slightly yellow liquid; Sasafras aroma |

Pictogramas |

Irritant |

Solubilidad |

less than 1 mg/mL at 64 °F (NTP, 1992) Insoluble in water Very soluble in ethanol; miscible with ethyl ether, chloroform Soluble in alcohol; slightly soluble in propylene glycol; insoluble in glycerol Practically insoluble to insoluble in water Soluble (in ethanol) |

Sinónimos |

2-hydroxychavicol hydroxychavicol |

Presión de vapor |

1 mmHg at 146.8 °F (NTP, 1992) 0.06 [mmHg] Vapor pressure range 1-760 mm Hg in the temperature range 63.8-233.0 °C VP: 1 mm Hg at 63.8 °C 0.0706 mm Hg at 25 °C /Extrapolated/ |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-Allylbenzene-1,2-diol against bacteria?

A1: Research suggests that 4-Allylbenzene-1,2-diol exerts its antibacterial activity through multiple mechanisms. One key mechanism involves disrupting the integrity of bacterial cell membranes. [, ] This disruption increases cell membrane permeability, leading to leakage of cellular contents and ultimately cell death. Additionally, 4-Allylbenzene-1,2-diol has been shown to inhibit biofilm formation in Xanthomonas oryzae. [] Biofilms are protective layers that bacteria form to enhance their survival and resistance to external stressors, including antimicrobials. By preventing biofilm formation, 4-Allylbenzene-1,2-diol can limit bacterial movement and reduce the production of extracellular polysaccharides, thereby weakening the pathogenicity of bacteria like Xanthomonas oryzae.

Q2: Has 4-Allylbenzene-1,2-diol shown any promising activity against specific diseases?

A2: While not yet in clinical trials, 4-Allylbenzene-1,2-diol has demonstrated promising results against plant pathogens, particularly those affecting economically important crops. In a study by [], 4-Allylbenzene-1,2-diol exhibited strong antibacterial activity against four different Xanthomonas species, known to cause diseases in rice, citrus, and mango. Furthermore, in a pot experiment, 4-Allylbenzene-1,2-diol showed excellent protective effects against Xanthomonas oryzae infection in rice, with efficacy surpassing that of the commercial antibacterial agent kasugamycin. [] This finding highlights its potential as a novel antibacterial agent for controlling plant diseases.

Q3: Beyond its antibacterial effects, are there other potential therapeutic applications being explored for 4-Allylbenzene-1,2-diol?

A3: Yes, research suggests potential applications for 4-Allylbenzene-1,2-diol in combating cancer, specifically bone cancer metastasis. [] Computational studies using molecular docking and molecular dynamics simulations have identified 4-Allylbenzene-1,2-diol as a potential multi-targeting agent, exhibiting favorable interactions with several bone cancer targets. Notably, the compound displayed good stability with matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-2, which are crucial enzymes involved in cancer cell invasion and metastasis. [] Furthermore, in vitro cytotoxicity studies on MG63 bone cancer cell lines confirmed the cytotoxic nature of purified 4-Allylbenzene-1,2-diol. [] While further in vivo validation is needed, these findings point towards a potential therapeutic avenue for 4-Allylbenzene-1,2-diol in targeting bone cancer metastasis.

Q4: What are the sources of 4-Allylbenzene-1,2-diol?

A4: 4-Allylbenzene-1,2-diol can be found in several plant species, with research highlighting its presence in:

- Piper austrosinense: This Chinese endemic plant has been identified as a source of 4-Allylbenzene-1,2-diol, which was successfully isolated and characterized for its antibacterial properties. []

- Piper betle L.: This medicinal plant, specifically its petioles (leaf stalks) and a variety called Pachaikodi, have been reported to contain 4-Allylbenzene-1,2-diol. [, ]

Q5: Are there any known structure-activity relationships for 4-Allylbenzene-1,2-diol derivatives?

A5: Research on synthetic derivatives of 4-Allylbenzene-1,2-diol, particularly for anticancer activity, has provided some insights into structure-activity relationships. A study by [] explored the synthesis and antiproliferative activity of nine different catechol derivatives of safrole, a compound structurally similar to 4-Allylbenzene-1,2-diol. The study found that the presence of specific functional groups significantly influenced the cytotoxicity of these derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). For example, the acetylated derivatives, 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate and 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate, exhibited higher cytotoxicity compared to the parent compound safrole and 4-Allylbenzene-1,2-diol. [] These findings suggest that modifications to the basic structure of 4-Allylbenzene-1,2-diol can significantly impact its biological activity, opening avenues for further research into more potent and selective derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.